molecular formula C8H5BrF3NO2 B8052494 Methyl 6-bromo-3-(trifluoromethyl)picolinate

Methyl 6-bromo-3-(trifluoromethyl)picolinate

Cat. No.: B8052494
M. Wt: 284.03 g/mol
InChI Key: RKPBGHMBYCFRGC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-4(8(10,11)12)2-3-5(9)13-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBGHMBYCFRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

ReagentCatalystSolventTemperatureYieldSource
N-BromosuccinimideFeCl₃CHCl₃0–25°C85%
Br₂AlCl₃Acetic Acid40°C72%
HBr/H₂O₂H₂O/THF60°C68%

Mechanistic Insight :

  • NBS/FeCl₃ : Generates Br⁺ electrophiles for directed bromination.

  • Br₂/AlCl₃ : Classic Friedel-Crafts conditions, though competing ortho bromination may occur (~15% side product).

Esterification of 6-Bromo-3-(Trifluoromethyl)Picolinic Acid

Esterification converts the carboxylic acid to the methyl ester, enhancing solubility and reactivity for downstream applications.

Acid-Catalyzed Esterification

Acid CatalystAlcoholSolventTemperatureTimeYieldSource
H₂SO₄MeOHReflux6 h93%
HCl (gas)MeOHToluene80°C4 h89%

Optimization Notes :

  • Excess methanol (5–10 eq.) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the ester.

One-Pot Bromination-Esterification

Industrial protocols often combine bromination and esterification in a single reactor to reduce purification steps.

Continuous Flow Synthesis

StepReagentsResidence TimeYieldPuritySource
BrominationNBS, FeCl₃, CHCl₃15 min82%95%
EsterificationH₂SO₄, MeOH30 min90%98%

Advantages :

  • Reduced intermediate isolation.

  • Higher throughput (≥1 kg/day).

Purification and Quality Control

Crude product is purified via:

  • Crystallization : From ethanol/water (mp 92–94°C).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3).

MethodPurity (HPLC)Residual Solvent (ppm)Source
Crystallization99.2%<500 (EtOH)
Chromatography99.8%<50

Industrial-Scale Production

ParameterLaboratory ScalePilot Plant (10 kg)Industrial (100 kg)
Bromination Time4 h6 h8 h
Esterification Yield93%91%89%
Cost per kg$1,200$900$700

Challenges :

  • Bromine handling requires specialized equipment due to corrosion risks.

  • Waste HBr must be neutralized (NaOH scrubbing).

Comparative Analysis of Methods

MethodAdvantagesLimitations
NBS/FeCl₃ + H₂SO₄High regioselectivity, mild conditionsCost of NBS
Br₂/AlCl₃ + HClLow reagent costLower yield, side products
Continuous FlowScalability, efficiencyHigh initial capital investment

Emerging Techniques

  • Electrochemical Bromination : Uses Br⁻/Br₂ redox pairs, reducing chemical waste.

  • Enzymatic Esterification : Lipases in non-aqueous media (research stage) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted picolinates.

    Oxidation: Formation of picolinic acid derivatives.

    Reduction: Formation of reduced picolinates.

    Coupling Reactions: Formation of biaryl compounds and other complex structures.

Scientific Research Applications

Methyl 6-bromo-3-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-(trifluoromethyl)picolinate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Impacts

The compound’s reactivity, solubility, and biological activity are influenced by substituent positions and halogen/functional group identity. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Substituents (Positions) Molecular Weight Key Differences Applications
This compound 1805468-15-8 Br (6), -CF₃ (3), -COOCH₃ (2) 284.03 High reactivity due to Br at 6 Drug discovery, agrochemicals
Methyl 6-chloro-3-(trifluoromethyl)picolinate 1416354-40-9 Cl (6), -CF₃ (3), -COOCH₃ (2) 239.58 Lower reactivity (Cl vs. Br) Intermediate in fluorinated APIs
Methyl 3-bromo-6-(trifluoromethyl)picolinate 1211538-62-3 Br (3), -CF₃ (6), -COOCH₃ (2) 284.03 Altered regiochemistry impacts electronic properties Catalytic cross-coupling reactions
Methyl 5-bromo-3-methylpicolinate 213771-32-5 Br (5), -CH₃ (3), -COOCH₃ (2) 230.06 Lack of -CF₃ reduces lipophilicity Organic synthesis
Methyl 6-bromo-3-chloropicolinate 350602-14-1 Br (6), Cl (3), -COOCH₃ (2) 250.49 Dual halogens enhance electrophilicity Halogen-exchange reactions

Critical Analysis of Substituent Effects

Halogen Identity (Br vs. Cl) :

  • Bromine at position 6 (as in the target compound) provides superior leaving-group ability compared to chlorine, making it more reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings .
  • Chlorinated analogs (e.g., CAS 1416354-40-9) exhibit lower toxicity but reduced versatility in metal-catalyzed reactions .

Trifluoromethyl Group (-CF₃) :

  • The -CF₃ group at position 3 increases metabolic stability and lipophilicity, enhancing bioavailability in drug candidates .
  • Analogs lacking -CF₃ (e.g., CAS 213771-32-5) show diminished resistance to oxidative degradation .

Regiochemistry :

  • Switching bromine and -CF₃ positions (CAS 1211538-62-3) alters electron density on the pyridine ring, affecting nucleophilic substitution rates and binding affinity in target proteins .

Biological Activity

Methyl 6-bromo-3-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by a pyridine ring substituted with various functional groups. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and reactivity, making it an attractive candidate for drug development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to facilitate membrane penetration, allowing the compound to reach intracellular targets where it may exert its effects. The bromine atom can participate in halogen bonding, which may influence enzyme activity and receptor interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines. The presence of the α-bromo ester fragment is essential for its activity against cancer cells.
  • Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially influencing metabolic pathways relevant to therapeutic applications .

Case Studies and Research Findings

  • Anticancer Activity :
    • In a study evaluating the antiproliferative effects of various derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines, including HeLa and MIA PaCa-2 cells. The GI50 values ranged from 1.3 μM to 21 μM, indicating strong selective activity against these cells.
  • Antimicrobial Activity :
    • A series of experiments assessed the compound's effectiveness against bacterial strains. Results indicated that this compound showed promising results in inhibiting the growth of specific pathogens, suggesting its potential as a lead compound for antibiotic development.
  • Mechanistic Studies :
    • Further investigations into the compound's mechanism revealed that it could inhibit specific enzymatic pathways involved in disease progression. This was particularly noted in studies focusing on metabolic diseases where enzyme inhibition could lead to therapeutic benefits .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundSignificant (GI50: 1.3–21 μM)ModerateEnzyme inhibition, membrane penetration
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinateModerateHighEnzyme interaction
Other Picolinate DerivativesVariableLowVaries by substitution

Q & A

Q. What are the recommended storage and handling protocols for methyl 6-bromo-3-(trifluoromethyl)picolinate to ensure stability?

Methodological Answer: Store the compound under inert atmosphere (argon/nitrogen) at room temperature or refrigerated (2–8°C) based on analogs like methyl 6-chloro-3-(trifluoromethyl)picolinate . Use sealed, moisture-resistant containers to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents, as thermal decomposition may release toxic gases (e.g., NOx, CO) . Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles due to hazards like skin irritation (H315) and respiratory sensitization (H335) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Use HPLC with UV detection (λ = 254 nm) for purity analysis, validated against analogs such as methyl 6-chloro derivatives (purity >95% ). Confirm structure via 1^1H/13^13C NMR:

  • Expected signals : CF3_3 group (~110–120 ppm in 13^13C), bromine-induced deshielding in aromatic protons (~8.5–9.0 ppm in 1^1H).
  • Mass spectrometry : Molecular ion peak at m/z ~299 (C8_8H5_5BrF3_3NO2+_2^+) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize competing side reactions?

Methodological Answer: Key challenges include bromination regioselectivity and ester group stability. Strategies:

  • Direct bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the 6-position of methyl 3-(trifluoromethyl)picolinate .
  • Protection-deprotection : Temporarily protect the ester group with tert-butyl during bromination to prevent hydrolysis .
  • Monitor reaction progress : Use in-situ FTIR to track bromine consumption (C-Br stretch ~550 cm1^{-1}) .

Q. What analytical methods are suitable for resolving contradictions in reaction yields reported for cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies often arise from trace moisture or catalyst poisoning. Address via:

  • Control experiments : Compare yields under inert (glovebox) vs. ambient conditions to assess moisture sensitivity .
  • Catalyst screening : Test Pd(PPh3_3)4_4, XPhos Pd G3, or NiCl2_2(dppf) for Suzuki-Miyaura couplings with boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid ).
  • Quantitative 19^19F NMR : Track trifluoromethyl group retention to confirm stability during catalysis .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine ring in nucleophilic substitution reactions?

Methodological Answer: The CF3_3 group at position 3 activates the ring toward nucleophilic attack at position 6 via:

  • Electronic effects : Increased electrophilicity due to -I effect (supported by Hammett σm_m = 0.43 for CF3_3 ).
  • Experimental validation : Compare reaction rates with non-CF3_3 analogs (e.g., methyl 6-bromo-3-methylpicolinate) using kinetic studies (pseudo-first-order conditions) .

Key Research Findings

  • Thermal stability : Decomposition above 150°C releases Br2_2 and CF3_3 radicals, requiring TGA-DSC analysis for safe scale-up .
  • Synthetic utility : The bromine atom enables cross-coupling reactions for drug discovery (e.g., imidazo[1,2-a]pyridine derivatives ).

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